Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl, dimethoxybenzamido, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl, dimethoxybenzamido, and methyl groups through various chemical reactions. Common reagents used in these reactions include ethyl esters, carbamoyl chlorides, and dimethoxybenzamides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with various substituents, such as:
- 3,4-Diaminobenzoyl derivatives
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
The uniqueness of ETHYL 5-CARBAMOYL-2-(3,4-DIMETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O6S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O6S/c1-5-26-18(23)13-9(2)14(15(19)21)27-17(13)20-16(22)10-6-7-11(24-3)12(8-10)25-4/h6-8H,5H2,1-4H3,(H2,19,21)(H,20,22) |
InChI Key |
QVNMKWQOZXVCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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